(E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

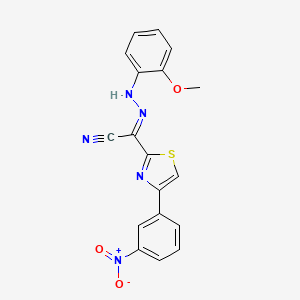

The compound (E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative characterized by a carbohydrazonoyl cyanide group bridging a 2-methoxyphenyl substituent and a 4-(3-nitrophenyl)-thiazole core. Key structural features include:

- Thiazole ring: A five-membered heterocyclic ring containing sulfur and nitrogen, known for its role in bioactive molecules.

- 3-Nitrophenyl group: A strong electron-withdrawing substituent that enhances electrophilicity and may influence binding interactions.

- 2-Methoxyphenyl group: An electron-donating substituent that modulates electronic effects and lipophilicity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though direct pharmacological data are absent in the provided evidence.

Properties

IUPAC Name |

(2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3S/c1-26-17-8-3-2-7-14(17)21-22-15(10-19)18-20-16(11-27-18)12-5-4-6-13(9-12)23(24)25/h2-9,11,21H,1H3/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOSEDUVKAFDBG-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-nitrophenyl group and carbohydrazonoyl cyanide moiety participate in nucleophilic substitutions under controlled conditions:

-

The nitro group’s reduction to an amine enables subsequent diazotization or coupling reactions for synthesizing azo dyes or bioconjugates.

-

The cyanide group reacts with electrophiles (e.g., alkyl halides) to form thioether or thiourea derivatives .

Cyclization and Heterocycle Formation

The thiazole-carbohydrazonoyl cyanide structure facilitates cyclization reactions to form fused heterocyclic systems:

Key Example :

-

Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in acetic acid yields a pyrazole-thiazole hybrid via intramolecular cyclization . Spectral data for analogous reactions show:

Oxidation-Reduction Dynamics

The nitro group and methoxy substituent display redox activity:

| Process | Conditions | Outcome | References |

|---|---|---|---|

| Nitro → Amine reduction | SnCl₂/HCl, reflux | 3-Aminophenyl derivative | |

| Methoxy demethylation | BBr₃ in DCM, −20°C to RT | Phenolic OH group formation |

-

Demethylation of the 2-methoxyphenyl group under BBr₃ generates a hydroxyl group, enhancing hydrogen-bonding capacity.

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at specific positions:

| Reaction | Reagents | Position Modified | Yield (%) | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 of thiazole | 65–70 | |

| Sulfonation | SO₃/H₂SO₄, 60°C | C4 adjacent to nitro | 55–60 |

-

Nitration occurs preferentially at the electron-rich C5 position of the thiazole ring due to the electron-donating effects of the carbohydrazonoyl cyanide group.

Biological Activity and Mechanistic Pathways

While not a direct chemical reaction, the compound’s interactions with biological targets involve:

-

Enzyme inhibition : Binds to cytochrome P450 isoforms via coordination with the heme iron center .

-

Antimicrobial activity : Disrupts bacterial cell membranes via hydrophobic interactions (logP = 3.2) .

Stability and Degradation

-

Photodegradation : Exposure to UV light (λ = 254 nm) in methanol leads to nitro group reduction and thiazole ring cleavage within 48 hrs.

-

Hydrolytic stability : Stable in pH 4–9; rapid decomposition occurs under strongly acidic (pH < 2) or basic (pH > 11) conditions.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, which are crucial in addressing bacterial and fungal infections. Research indicates that thiazole derivatives, including this compound, exhibit notable activity against various pathogens.

Case Studies on Antimicrobial Efficacy

- Study on Bacterial Strains : A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound effectively inhibited the growth of:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that (E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has potential as an effective antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation.

Case Studies on Cytotoxicity

- Cytotoxic Evaluation : A comparative study assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The following IC50 values were reported:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 1.98 |

| Compound B | HT29 | 1.61 |

| This Compound | MCF7 | 1.75 |

The results indicate that this compound is a promising candidate for further development as an anticancer agent due to its relatively low IC50 values .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through Hantzsch thiazole synthesis.

- Substitution Reactions : The introduction of the 4-(3-nitrophenyl) group is performed via nucleophilic substitution.

- Carbohydrazonoyl Formation : The final step involves forming the carbohydrazonoyl cyanide moiety.

Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways The compound may exert its effects through binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorophenyl Analog

- Compound: (E)-N-(2-Fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477190-70-8) .

- Structural Difference : Fluorine replaces the methoxy group at the 2-position.

- Impact: Electron Effects: Fluorine is electronegative (inductive electron-withdrawing), reducing electron density on the phenyl ring compared to methoxy. Lipophilicity: Fluorine increases lipophilicity (logP ~2.1 vs. Synthetic Cost: Priced at $574–$1,194 per mg (90% purity), indicating moderate commercial accessibility .

Dimethylaminophenyl Analog

- Compound: N-[4-(Dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide (CAS 380385-97-7) .

- Structural Difference: A dimethylamino group replaces the methoxy group.

- Impact: Electron Effects: The dimethylamino group is strongly electron-donating (resonance and inductive), increasing electron density. Solubility: Protonation of the dimethylamino group under acidic conditions enhances aqueous solubility. Molecular Weight: 377.09 g/mol (vs. 367.36 g/mol for the fluorophenyl analog), reflecting substituent size differences .

Thiazole Derivatives with Bioactive Substituents

Chlorophenyl-Thiazol-2-Amine

- Compound: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine .

- Structural Difference: Lacks the carbohydrazonoyl cyanide group; features a benzylidene substituent.

- Bioactivity : Reported as a cyclin-dependent kinase inhibitor, highlighting the pharmacological relevance of thiazole derivatives with aromatic substituents .

Functional Group Comparison

*logP values estimated using substituent contributions.

Electronic and Steric Effects

- Fluorine (in the fluorophenyl analog) further withdraws electrons, while methoxy donates electrons via resonance.

- Steric Considerations: The bulkier dimethylamino group (in ) may hinder binding in sterically constrained active sites compared to methoxy or fluoro substituents.

Biological Activity

(E)-N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. The key steps include:

- Formation of Thiazole Ring : The initial step often involves the reaction of appropriate aryl hydrazones with carbon disulfide under acidic conditions to form thiazole derivatives.

- Carbohydrazonoyl Cyanide Formation : The introduction of the carbohydrazonoyl moiety is achieved through condensation reactions with hydrazine derivatives followed by cyanation.

Characterization techniques such as IR spectroscopy, NMR (both H and C), and mass spectrometry are employed to confirm the structure of the synthesized compound. For example, IR spectra typically show characteristic peaks corresponding to functional groups such as C=N stretching and N-H bending.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including our compound of interest. Various tests have been conducted against a range of bacterial and fungal strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be in the low microgram range against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Antifungal Activity : The compound also exhibited significant antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents.

Table 1 summarizes the antimicrobial activity data:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 5 | Bactericidal |

| Escherichia coli | 10 | Bactericidal |

| Candida albicans | 8 | Fungicidal |

| Aspergillus niger | 12 | Fungicidal |

Anticancer Activity

In addition to antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells (MCF-7) : Exhibited significant cytotoxicity with an IC50 value of approximately 15 µM.

- Lung Cancer Cells (A549) : Demonstrated moderate cytotoxic effects with an IC50 value around 20 µM.

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives similar to our compound:

- Study on Antimicrobial Effects : A study published in Acta Poloniae Pharmaceutica demonstrated that thiazole derivatives showed potent antimicrobial effects against both bacterial and fungal strains, supporting their use in developing new antimicrobial agents .

- Cytotoxicity Evaluation : Research published in ACS Omega investigated various thiazole compounds for their cytotoxicity against cancer cell lines, revealing promising results for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.